molecular formula C10H19NO4S B1590411 (1R)-(-)-10-Camphorsulfonic acid ammonium salt CAS No. 82509-30-6

(1R)-(-)-10-Camphorsulfonic acid ammonium salt

Cat. No. B1590411
CAS RN: 82509-30-6
M. Wt: 249.33 g/mol
InChI Key: JTMZBRWRXFAITF-UHFFFAOYSA-N
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Description

“(1R)-(-)-10-Camphorsulfonic acid ammonium salt” is a chiral compound that is often used as a reactant in the synthesis of chiral anionic liquids . These anionic liquids can be used as solvents and chiral shift reagents .


Synthesis Analysis

This compound can be used as an ion-pair reagent to enhance the ability of supercritical carbon dioxide to extract polar compounds in supercritical fluid extraction (SFE) processes . It can also be used in the synthesis of (-)-quadrone .


Molecular Structure Analysis

The empirical formula of this compound is C10H19NO4S . The molecular weight is 249.33 . The InChI key is JTMZBRWRXFAITF-YUWZRIFDSA-N .


Chemical Reactions Analysis

As a reactant, “(1R)-(-)-10-Camphorsulfonic acid ammonium salt” is involved in the synthesis of chiral anionic liquids .


Physical And Chemical Properties Analysis

This compound is a solid with an assay of ≥97.0% (T) . It has an optical activity of [α]22/D −18.4°, c = 5.3 in H2O . The melting point is 250 °C (dec.) (lit.) .

Scientific Research Applications

Chemical Characterization

(1R)-(-)-10-Camphorsulfonic acid has been characterized comprehensively through various techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectroscopy, and gas chromatography/mass spectrometry (GC/MS). These methods have facilitated the identification of its stereochemistry and optical purity, crucial for manufacturing active pharmaceutical ingredients (APIs) (Cheng et al., 2022).

Spectroscopic and Reactive Properties

Investigations using Density Functional Theory (DFT) have revealed important spectroscopic (FT-IR, FT-Raman) and reactive properties of camphorsulfonic acid. These properties have implications for its potential application in various medical contexts, particularly as an anti-inflammatory drug (Sangeetha et al., 2020).

Application in Deep Eutectic Solvents

Camphorsulfonic acid plays a significant role in the formation of novel chiral Deep Eutectic Solvents (DESs). These solvents, created by mixing chiral molecules like camphorsulfonic acid, have shown promise as reaction media and chiral organocatalysts. Their unique structural properties enhance yields and enantiomeric excesses in certain reactions (Palomba et al., 2018).

Analytical Applications

Camphorsulfonic acid has been utilized in analytical chemistry, particularly in the determination of potential genotoxic impurities (PGIs) in APIs. Its presence in alkyl camphorsulfonates, formed in API manufacturing processes, necessitates sensitive detection methods due to their genotoxicity (Lee et al., 2022).

Catalytic and Synthesis Applications

This compound has been involved in various synthesis processes, acting as a catalyst or a reactant. For example, its use in the synthesis of polyaniline nanotubes and chiral ionic liquid crystals demonstrates its versatility in material science and catalysis (Zhang & Wan, 2002); (Rao et al., 2014).

properties

IUPAC Name

azane;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMZBRWRXFAITF-YUWZRIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-(-)-10-Camphorsulfonic acid ammonium salt

CAS RN

82509-30-6
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, ammonium salt (1:1), (1R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82509-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium (1R)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-(-)-10-Camphorsulfonic acid ammonium salt
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(1R)-(-)-10-Camphorsulfonic acid ammonium salt
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(1R)-(-)-10-Camphorsulfonic acid ammonium salt
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(1R)-(-)-10-Camphorsulfonic acid ammonium salt
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(1R)-(-)-10-Camphorsulfonic acid ammonium salt
Reactant of Route 6
(1R)-(-)-10-Camphorsulfonic acid ammonium salt

Citations

For This Compound
28
Citations
MM Jimenez-Carmona, JJ Manclus, A Montoya… - … of Chromatography A, 1997 - Elsevier
A comparative study on the extraction of TCP (3,5,6-trichloro-2-pyridinol, a metabolite of chlorpyrifos) from soil with CO 2 and H 2 O is reported. The polarity of the analyte requires the …
Number of citations: 57 www.sciencedirect.com
MM Jimenez-Carmona, MT Tena… - … of Chromatography A, 1995 - Elsevier
Simultaneous ion-pair/supercritical fluid extraction (SFE) was investigated as an alternative to liquid solvent extraction, for clenbuterol determination. Clenbuterol was extracted from …
Number of citations: 37 www.sciencedirect.com
A Adeeb Hayyan - 2015 - studentsrepo.um.edu.my
This study introduces three new raw materials for biodiesel production, namely acidic crude palm oil (ACPO), low-grade crude palm oil (LGCPO) and mixed industrial palm oil (MIPO). …
Number of citations: 2 studentsrepo.um.edu.my
AH Alrazzouk - 2015 - search.proquest.com
This study introduces three new raw materials for biodiesel production, namely acidic crude palm oil (ACPO), low-grade crude palm oil (LGCPO) and mixed industrial palm oil (MIPO). …
Number of citations: 1 search.proquest.com
T Ogolla, SB Nashed, PJ Collings - Liquid Crystals, 2017 - Taylor & Francis
… Sixteen wt% mixtures of DSCG were successfully prepared for 5 wt% solutions of 1R-10-camphorsulfonic acid ammonium salt and sodium L-tartrate dihydrate, but no fingerprint textures …
Number of citations: 19 www.tandfonline.com
PR Eckard - 1998 - search.proquest.com
In the first phase of this research, the trapping capacities of three solid-phase traps (glass beads, 50/50 (w/w) glass beads/octadecylslica), 50/50 (w/w) Porapak [special characters …
Number of citations: 1 search.proquest.com
G Di Natale, G Pappalardo, D Milardi… - The Journal of …, 2010 - ACS Publications
The flexible N-terminal domain of the prion protein (PrP c ) is believed to play a pivotal role in both trafficking of the protein through the cell membrane and its pathogenic conversion into …
Number of citations: 39 pubs.acs.org
C Chiarabelli, JW Vrijbloed, RM Thomas… - Chemistry & …, 2006 - Wiley Online Library
This paper reports the initial phase of a research aimed at investigating the folding frequency within a large library of polypeptides generated with a totally random sequence by phage‐…
Number of citations: 34 onlinelibrary.wiley.com
NE Muzzio, MA Pasquale, X Rios… - Advanced Materials …, 2019 - Wiley Online Library
Polyelectrolyte multilayers (PEMs) based on biopolyelectrolytes are highly appealing for the surface engineering of biomaterials and the tuning of cell response and phenotypes for …
Number of citations: 33 onlinelibrary.wiley.com
G Di Natale, CA Damante, Z Nagy, K Ősz… - Journal of inorganic …, 2008 - Elsevier
The solution conformation and the copper(II) binding properties have comparatively been investigated for the two novel hexapeptides Ac-HPSGHA-NH 2 (P2) and Ac-HGSPHA-NH 2 (P4…
Number of citations: 11 www.sciencedirect.com

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